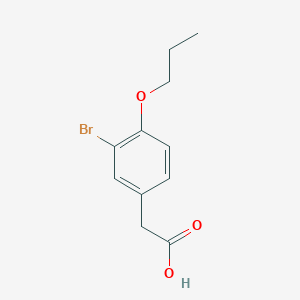

![molecular formula C6H10N4 B1380801 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine CAS No. 1307237-49-5](/img/structure/B1380801.png)

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Übersicht

Beschreibung

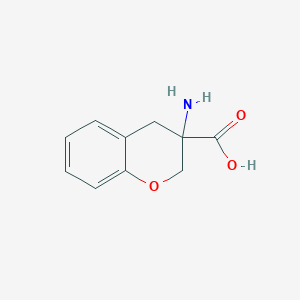

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a small organic framework that has been identified to provide potent ligands for numerous receptors . It is a part of the piperazine-fused triazoles, which have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .

Synthesis Analysis

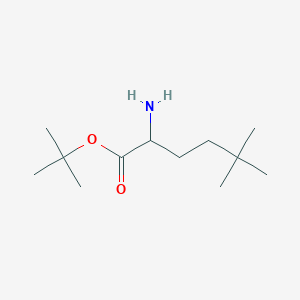

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine involves several steps . The process starts with the addition of ethanol and hydrazine hydrate, followed by the dropwise addition of 2-chloropyrazine . The pH value is regulated to 6, and impurities are removed to obtain the intermediate . The intermediate is then reacted with chlorobenzene and trifluoroacetic anhydride under stirring . After heating and adding methanesulfonic acid into the mixed reaction solution, trifluoroacetic acid is distilled out . The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed to obtain the final product .Molecular Structure Analysis

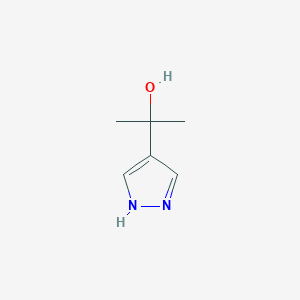

The molecular structure of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine consists of a condensed system of 1,2,4-triazole and piperazine . The structures forming the resulting compound libraries with yields and methods used for their preparation are listed in Figures 2 and 3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine include the interaction of imidate with corresponding hydrazides to obtain amidrazone, which is used in cyclization with esters of fluorinated acids or activated carbonyl compound .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine include a number of heavy atoms: 14, a number of aromatic heavy atoms: 5, and a Fraction Csp3: 0.67 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Building Blocks for Drug Development

The compound serves as a versatile building block in medicinal chemistry. Its structure is considered a “privileged motif,” which means it’s a core structure that can bind to multiple types of biological targets . Researchers have developed methods to create a focused library of derivatives starting from commercially available reagents. These derivatives can be further modified to discover new receptor agonists and antagonists, making this compound a valuable asset in the development of new therapeutic agents .

Synthesis of Therapeutic Agents

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine: has potential applications in the synthesis of therapeutic agents. It can be used to manufacture medicaments for the treatment and/or prophylaxis of diseases, especially inflammatory pulmonary diseases . The compound’s derivatives could be synthesized and tested for their efficacy in treating various conditions.

Analytical Chemistry: Impurity Identification in Pharmaceuticals

In the pharmaceutical industry, the compound has been identified as a precursor in the formation of N-nitrosamine impurities, which are chemical compounds of concern due to their potential carcinogenicity. Analytical methods have been developed to screen for these impurities in drug products, using 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine as a reference standard .

Chemical Labeling: Understanding Biochemical Mechanisms

As a small organic framework, this compound can act as a chemical label to shed light on biochemical mechanisms. It can be used to trace the pathways of drug metabolism or to study the interaction between drugs and biological systems .

Research on Privileged Structures

The compound is part of ongoing research into “privileged structures” in medicinal chemistry. These structures are core frameworks that have shown the ability to provide potent ligands for numerous receptors. The compound’s role in this research is to help identify new privileged structures and understand their binding properties .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades . These motifs are known to provide potent ligands for numerous receptors .

Mode of Action

The compound is part of a focused small molecule library, which suggests it may interact with its targets in a specific and selective manner .

Biochemical Pathways

Compounds with similar structures have been used as therapeutic agents or their precursors or chemical labels shedding light on biochemical mechanisms .

Result of Action

Similar compounds have shown significant binding energies with no adverse effect in the active site of protein .

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c7-5-2-1-3-10-4-8-9-6(5)10/h4-5H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBQWCQPPNIAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=NN=CN2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one](/img/structure/B1380720.png)

![2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one](/img/structure/B1380726.png)

![7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1380732.png)